molecular formula C18H21ClN4O2 B14598664 1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-26-6

1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one

Cat. No.: B14598664
CAS No.: 61220-26-6
M. Wt: 360.8 g/mol
InChI Key: ZPCWZLSODKNFDX-UHFFFAOYSA-N
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Description

1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features a unique combination of indole, piperidine, and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then chlorinated to introduce the chloro group at the 6-position.

Next, the chlorinated indole derivative undergoes an acetylation reaction with acetic anhydride to form the acetylated product. This intermediate is then reacted with piperidine to form the piperidinyl derivative. Finally, the piperidinyl derivative is reacted with imidazolidinone under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine and imidazolidinone rings contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone: This compound shares the indole and chloro groups but differs in the presence of a pyridine ring instead of a piperidine ring.

    7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole: This compound features a pyridoindole structure and exhibits different biological activities.

Uniqueness

1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of indole, piperidine, and imidazolidinone moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets.

Properties

CAS No.

61220-26-6

Molecular Formula

C18H21ClN4O2

Molecular Weight

360.8 g/mol

IUPAC Name

1-[1-[2-(6-chloro-1H-indol-3-yl)acetyl]piperidin-4-yl]imidazolidin-2-one

InChI

InChI=1S/C18H21ClN4O2/c19-13-1-2-15-12(11-21-16(15)10-13)9-17(24)22-6-3-14(4-7-22)23-8-5-20-18(23)25/h1-2,10-11,14,21H,3-9H2,(H,20,25)

InChI Key

ZPCWZLSODKNFDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCNC2=O)C(=O)CC3=CNC4=C3C=CC(=C4)Cl

Origin of Product

United States

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